CID 45051715

Description

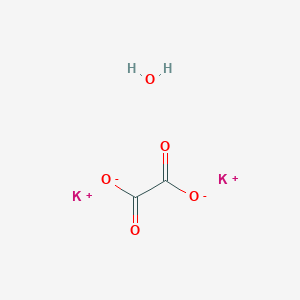

Structure

3D Structure of Parent

Properties

CAS No. |

6487-48-5 |

|---|---|

Molecular Formula |

C2H4KO5 |

Molecular Weight |

147.15 g/mol |

IUPAC Name |

dipotassium;oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.K.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |

InChI Key |

RKKPSAKHSRTUBZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.O.[K] |

density |

2.13 at 65.3 °F (USCG, 1999) - Denser than water; will sink |

physical_description |

Potassium oxalate monohydrate is an odorless white solid. Sinks in and mixes slowly with water. (USCG, 1999) Colorless odorless solid; Effloresces in warm dry air; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

6100-20-5 |

Synonyms |

K2C2O4.H2O, Ethanedioic acid dipotassium salt monohydrate |

Origin of Product |

United States |

Fundamental Significance Within Inorganic Solid State Chemistry

The solid-state properties of potassium oxalate (B1200264) monohydrate, including its crystal structure and thermal behavior, are foundational to its utility in chemical research.

Crystal Structure

The crystal structure of potassium oxalate monohydrate has been extensively studied using techniques such as three-dimensional X-ray and neutron diffraction. guidechem.comchemicalbook.com It crystallizes in the monoclinic system with the space group C2/c. guidechem.com The structure is characterized by infinite linear chains of oxalate ions (C₂O₄²⁻) connected by hydrogen bonds with water molecules. These chains are held together by electrostatic interactions with the potassium ions (K⁺).

The oxalate ion itself is nearly planar. guidechem.comprocurementresource.com Detailed structural refinements have provided precise measurements of bond lengths and angles within the crystal lattice. For instance, the C-C bond length in the oxalate fragment has been reported as approximately 1.574 Å to 1.581 Å. guidechem.comprocurementresource.com There is a notable difference in the C-O bond lengths within the carboxyl groups, depending on whether the oxygen atom is involved in hydrogen bonding. guidechem.com The water molecule plays a crucial role in the structure, with an H-O-H angle of about 107.6° to 107.9°. procurementresource.com

Crystallographic Data for Potassium Oxalate Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | guidechem.com |

| Space Group | C2/c | guidechem.com |

| a | 9.222 (3) Å | guidechem.com |

| b | 6.197 (2) Å | guidechem.com |

| c | 10.690 (5) Å | guidechem.com |

| β | 110.70 (3)° | guidechem.com |

| Z (formula units/cell) | 4 | guidechem.com |

| C-C bond length | 1.574 (2) Å | guidechem.com |

| C-O bond length (H-bonded) | 1.260 (2) Å | guidechem.com |

| C-O bond length (non-H-bonded) | 1.247 (2) Å | guidechem.com |

Polymorphism and Thermal Decomposition

When heated, potassium oxalate monohydrate undergoes a series of transformations. The single molecule of water of hydration is lost upon heating, typically around 100-200°C, to form anhydrous potassium oxalate (K₂C₂O₄). procurementresource.com

Further heating of the anhydrous salt reveals a complex polymorphic behavior. oup.com Differential thermal analysis and X-ray diffraction studies have identified three distinct crystallographic modifications of anhydrous potassium oxalate. oup.com

Phase II: This orthorhombic phase is formed upon dehydration of the monohydrate and is stable up to 381°C. oup.com

Phase I: Above 381°C, Phase II transforms into this tetragonal phase, which is stable up to the decomposition temperature. oup.com

Phase III: When Phase I is cooled, it persists down to 215°C before transforming into Phase III. This phase can exist at room temperature but is metastable with respect to Phase II. oup.com

The ultimate decomposition of potassium oxalate occurs at higher temperatures (in the range of 425°–550°C), yielding potassium carbonate (K₂CO₃) and carbon monoxide (CO). ias.ac.inresearchgate.net The decomposition can be influenced by the presence of various metal oxides. researchgate.net

Overview of Interdisciplinary Research Domains

Polymorphism and Phase Transitions in Potassium Oxalate Systems

The anhydrous form of potassium oxalate exhibits a fascinating and complex polymorphic nature, with three distinct phases—Phase I, Phase II, and Phase III—identified through thermal and X-ray diffraction analyses. oup.com

Identification and Characterization of Anhydrous Polymorphs (Phases I, II, III)

Phase II is the stable form of anhydrous potassium oxalate at temperatures below 381°C. It is typically obtained by dehydrating potassium oxalate monohydrate at a temperature such as 140°C. oup.com This phase possesses an orthorhombic crystal structure. oup.comacs.org

Phase I is the high-temperature, stable modification of anhydrous potassium oxalate, existing above 381°C up to its decomposition temperature. oup.com Crystallographically, Phase I belongs to the tetragonal system. oup.com

Phase III is a metastable form that can be obtained by cooling Phase I. It can persist at room temperature. oup.com

Thermo-Reversible and Irreversible Phase Transitions

The phase transitions between these polymorphs exhibit both reversible and irreversible characteristics. The transformation from Phase II to Phase I occurs at 381°C. oup.com This transition is not strictly reversible; upon cooling, Phase I does not directly revert to Phase II. Instead, Phase I persists down to 215°C, at which point it undergoes a reversible transformation into the metastable Phase III. oup.com

When heated, Phase III transforms back to Phase I at 215°C. However, this transition can be accompanied by a partial transformation to the more stable Phase II. oup.com At all temperatures below 381°C, both Phase I and Phase III are considered metastable with respect to Phase II and will eventually transform into it. oup.com

Crystallographic Unit Cell Parameters and Symmetry Transformations

The distinct crystallographic nature of each polymorph is defined by its unit cell parameters and space group.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Temperature (°C) | Reference |

| Phase I | Tetragonal | - | 7.01 | - | 7.53 | 404 | oup.com |

| Phase II | Orthorhombic | Pbam | 10.9 | 6.11 | 3.44 | 17 | oup.com |

| Phase II | Orthorhombic | Pbam | 10.91176(7) | 6.11592(4) | 3.44003(2) | Room Temp. | acs.org |

| Monohydrate | Monoclinic | - | - | - | - | - | aip.orgaip.org |

Elucidation of Molecular and Supramolecular Architecture

The monohydrated form of potassium oxalate has been extensively studied to understand the precise arrangement of its constituent ions and water molecules.

Precise Determination of Oxalate Ion Planarity and Conformational Analysis

In the solid state, the conformation of the oxalate anion (C₂O₄²⁻) can vary. However, in both anhydrous potassium oxalate (Phase II) and potassium oxalate monohydrate, the oxalate ion is found to be planar. acs.orgaip.org This planarity is a significant feature, as theoretical calculations suggest a staggered (non-planar) conformation would be more stable for the free ion. The planar arrangement in the crystal is attributed to the effects of intermolecular forces and coordination with the potassium cations. mpg.de

Water Molecule Hydrogen Bonding Networks and Coordination Geometries

Neutron diffraction studies of potassium oxalate monohydrate have provided a detailed picture of the hydrogen bonding and coordination environment of the water molecule. aip.orgaip.org The structure consists of infinite linear chains of oxalate ions linked by hydrogen bonds from the water molecules. These chains are then held together by electrostatic interactions with the K⁺ ions. aip.orgaip.org

The coordination of the water molecule is particularly noteworthy. The two hydrogen atoms and two neighboring potassium ions lie almost in the same plane as the water oxygen atom. aip.orgaip.org This is an unusual arrangement, as typically the lone pairs of electrons on the water oxygen would be directed towards the metal cations. In potassium oxalate monohydrate, it appears that packing considerations have led to a structure where the stereochemical requirements of the hydrogen bonds and the planarity of the oxalate ion are prioritized over the ideal coordination of the water molecule's lone pairs with the potassium ions. aip.org

A deuteron (B1233211) and proton magnetic resonance study further corroborates the structural details, confirming that all water molecules are crystallographically equivalent and situated on twofold axes. scispace.com

| Selected Bond Distances and Angles in K₂C₂O₄·H₂O | |

| Bond/Angle | Value |

| O-H distance | 0.963 ± 0.029 Å |

| H-O-H angle | 107.9° ± 4.3° |

| O-H···O hydrogen bond length | 2.744 ± 0.017 Å |

| O-H···O angle | 169.1° ± 2.6° |

Electrostatic Interactions and Coordination Environment of Potassium Ions

The crystal structure is stabilized by significant electrostatic interactions between the potassium (K⁺) ions and the negatively charged oxalate anions. ukim.mkaip.org These interactions hold together the chains formed by hydrogen-bonded oxalate ions and water molecules. ukim.mk The potassium ion is situated in a complex coordination environment. In the isostructural rubidium oxalate monohydrate, the cation is surrounded by eight oxygen atoms. researchmap.jp Thus, the K⁺ ion in potassium oxalate monohydrate is understood to be eight-coordinated, interacting with oxygen atoms from both the oxalate groups and the water molecules to create a stable polyhedral geometry. aip.orgresearchmap.jp

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of potassium oxalate monohydrate is characterized by a distinct and repeating structural motif. The fundamental building block is an infinite linear chain composed of oxalate ions and water molecules linked by the strong O-H···O hydrogen bonds. ukim.mkaip.org These one-dimensional chains are then cross-linked into a three-dimensional framework by the potassium ions, which are positioned between the chains and interact electrostatically with oxygen atoms from the oxalate ions and water molecules. ukim.mkresearchgate.net

Electron Density Distribution Analysis

Studies of the electron density distribution provide deeper insight into the nature of the chemical bonding within the crystal.

Experimental and Theoretical Deformation Electron Density Studies

An experimental and theoretical deformation electron density study conducted at a low temperature of 100 K has provided detailed information on the charge distribution. researchgate.net This work involved the refinement of deformation coefficients to map the subtle shifts in electron density that occur upon bond formation. researchgate.net The results of this analysis confirmed the unusual coordination of the water molecule, where the two adjacent K⁺ ions are found to lie virtually in the H₂O plane. researchgate.net This study is part of a broader series of investigations into the electron density features of systems containing the oxalate group, allowing for comparative analysis between the oxalate dianion (C₂O₄²⁻) and its protonated forms. researchgate.net

Comparative Analysis of Electron Density Features in Oxalate Groups

The electronic structure of the oxalate anion (C₂O₄²⁻) in potassium oxalate monohydrate has been a subject of detailed investigation, providing insights into its bonding characteristics. Deformation electron density studies, which map the redistribution of electron density due to chemical bond formation, offer a powerful tool for this analysis.

A key study conducted at 100 K on potassium oxalate monohydrate revealed distinct electron density features. byjus.com Peak maxima of 0.25-0.30 e/ų were observed at the midpoints of both the C-C and C-O bonds. byjus.com This indicates a significant accumulation of electron density in the internuclear regions, characteristic of covalent bonding interactions. Furthermore, the analysis of deformation maps (Δρ maps) clearly shows π-bonding character in these bonds, highlighting the delocalization of electrons across the oxalate group. byjus.com

When compared to other oxalate-containing systems, both similarities and differences emerge. For instance, studies on various alkali metal oxalates confirm that bonding is predominantly covalent within the oxalate anion itself, with a partly ionic character for the carbon-oxygen bonds, while the interaction between the anion and the metal cation is strongly ionic. Current time information in Bangalore, IN. In actinide-oxalate complexes, the bonding between the metal and the oxalate oxygen is found to be mainly ionic. atilim.edu.trumass.edu The covalent effects, as measured by internuclear electron density accumulation, are small but comparable to those in actinide-nitrate systems. atilim.edu.trumass.edu

The environment of the oxalate group influences its electron density distribution. A comparative analysis of systems like oxalic acid dihydrate (H₂C₂O₄·2H₂O) and sodium hydrogen oxalate monohydrate (NaHC₂O₄·H₂O) alongside potassium oxalate monohydrate allows for the examination of the C₂H₂O₄, C₂HO₄⁻, and C₂O₄²⁻ groups, respectively. byjus.com These comparisons demonstrate how the protonation state and the crystalline environment modulate the electronic structure of the fundamental oxalate framework.

Theoretical calculations using Density Functional Theory (DFT) complement these experimental findings, providing a basis for analyzing the topological properties of the electron density according to the Quantum Theory of Atoms in Molecules (QTAIM). Current time information in Bangalore, IN.wikipedia.org This approach helps to quantify the nature of the chemical bonds, confirming the mixed ionic-covalent character within the oxalate anion and the predominantly ionic nature of the interaction with the potassium cations. Current time information in Bangalore, IN.wikipedia.org

Structural Impact of Crystal Doping

The introduction of impurities or dopants into the potassium oxalate monohydrate (POM) crystal lattice can induce significant structural perturbations, leading to modified physical and chemical properties, and in some cases, the formation of entirely new derivative compounds.

Investigation of Impurity Incorporation and Lattice Perturbations

The incorporation of impurities into a growing crystal from a solution is a complex process governed by factors such as the impurity concentration, supersaturation of the solution, and the specific interactions between the impurity and the crystal faces. scispace.com The general mechanism involves several steps:

Surface Adsorption: Impurity molecules or ions from the solution adsorb onto the surface of the growing host crystal. scispace.com

Surface Diffusion: The adsorbed impurities may diffuse across the crystal surface. scispace.com

Incorporation at Active Sites: Impurities are incorporated into the crystal lattice, often at energetically favorable locations like kinks or steps on the crystal surface. scispace.comacs.org

This incorporation inevitably leads to lattice perturbations. The presence of an impurity, which differs in size, charge, or coordination preference from the host ions (K⁺) or molecular units (C₂O₄²⁻, H₂O), creates local strain in the crystal lattice. This can manifest as slight changes in lattice parameters and cell volume. jetir.org While specific studies detailing the general effects of various impurities on the lattice parameters of potassium oxalate monohydrate are not widely documented, the principles observed in other crystalline systems, such as ammonium (B1175870) oxalate and potassium dihydrogen phosphate (B84403), are applicable. scispace.comjetir.org The extent of lattice distortion depends on the nature and concentration of the dopant. cdmf.org.br In cases of high dopant concentration or significant chemical reactivity, the impurity may not simply substitute into the lattice but can induce a complete phase transformation, as seen with iron doping. ijrcs.org

Crystallographic Studies of Transition Metal Doped Potassium Oxalate Monohydrate (e.g., Fe-doped, Vanadyl-doped Systems)

The doping of potassium oxalate monohydrate with transition metal ions has been studied to understand the precise location of the dopants and their effect on the crystal structure.

Vanadyl-doped Systems: Electron Paramagnetic Resonance (EPR) and optical absorption studies have shown that when POM is doped with vanadyl (VO²⁺) ions, the paramagnetic impurity enters an interstitial site within the crystal lattice. researchgate.netaip.org The VO²⁺ ion does not substitute for the K⁺ ions directly but occupies a position with a specific orientation. The environment around the vanadyl ion is characterized by a strong tetragonal distortion. researchgate.net This incorporation affects the bonding within the crystal, with studies suggesting that vanadyl doping can alter the relative intensities of certain Raman bands, indicating a change in the H₂O-C₂O₄-H₂O chains. ijrcs.org

The spin Hamiltonian parameters, determined from EPR, provide detailed information about the local electronic environment of the VO²⁺ ion.

| Parameter | Value |

|---|---|

| gₓ | 2.0153 ± 0.0002 |

| gᵧ | 1.9489 ± 0.0002 |

| g | 1.9155 ± 0.0002 |

| Aₓ (x 10⁻⁴ cm⁻¹) | 63 ± 2 |

| Aᵧ (x 10⁻⁴ cm⁻¹) | 92 ± 2 |

| A | 193 ± 2 |

Data sourced from researchgate.net

Fe-doped Systems: When potassium oxalate monohydrate crystals are grown from a solution containing ferrous sulphate (FeSO₄) as a dopant, a significant structural transformation occurs. ijrcs.org Powder X-ray diffraction (PXRD) analysis reveals that instead of simple doping, the material forms a new compound, potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O). ijrcs.org This indicates a reactive incorporation where the ferrous ions are oxidized to ferric (Fe³⁺) ions and coordinate with three oxalate anions. The resulting crystal structure is entirely different from the parent POM, belonging to the monoclinic system with a P2₁/c space group. ijrcs.org This process is therefore not a simple doping but the formation of a derivative coordination compound.

Formation of Derivative Coordination Compounds (e.g., K₃Fe(C₂O₄)₃·3H₂O)

Potassium oxalate is a key precursor in the synthesis of coordination complexes, most notably potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, also known as potassium ferrioxalate (B100866). atilim.edu.trvedantu.com This emerald-green crystalline salt is formed when an iron(III) source reacts with a stoichiometric excess of potassium oxalate in an aqueous solution. atilim.edu.tr

In this reaction, the oxalate ions act as bidentate ligands, displacing the chloride ions and water molecules from the coordination sphere of the Fe³⁺ ion to form the stable tris(oxalato)ferrate(III) complex anion, [Fe(C₂O₄)₃]³⁻. The potassium ions serve as counterions to balance the 3- charge of the complex. The resulting compound has a distinct crystal structure, where the central iron atom is octahedrally coordinated to the oxygen atoms of the three oxalate ligands. wikipedia.orgchemeurope.com This transformation from a simple salt to a coordination complex highlights the role of potassium oxalate as a fundamental building block in coordination chemistry.

Advanced Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy: Infrared and Raman Studies

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational states of molecules. In the case of potassium oxalate (B1200264) monohydrate, these methods have been instrumental in assigning the various vibrational modes associated with the oxalate anion (C₂O₄²⁻) and the water of crystallization (H₂O).

The vibrational spectrum of potassium oxalate monohydrate is characterized by distinct bands corresponding to the internal vibrations of the oxalate ion and the water molecule. Studies combining IR and Raman spectroscopy have enabled a detailed assignment of these fundamental modes. optica.orgsurrey.ac.uk The frequencies observed at room temperature and at liquid nitrogen temperature (LNT) provide insight into the molecular structure and intermolecular interactions. optica.org

Key internal modes for the oxalate (C₂O₄²⁻) and water (H₂O) moieties include:

O-H Stretching: Bands observed around 3400 cm⁻¹ and 3250 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the water molecules. optica.org

H-O-H Bending: The bending mode of the water molecule is typically found near 1615 cm⁻¹. optica.org

C=O Stretching: The oxalate ion exhibits characteristic C=O stretching vibrations, with bands appearing around 1600 cm⁻¹, 1577 cm⁻¹, and 1487 cm⁻¹. optica.org

C-C Stretching: A band corresponding to the C-C stretching vibration of the oxalate ion is observed around 902 cm⁻¹. optica.org

Other Oxalate and Water Modes: Other fundamental internal modes, including various bending and deformation vibrations, have been assigned at frequencies such as 1311, 780, 605, 522, 449, 353, and 305 cm⁻¹. optica.org

Interactive Table: Assignment of Internal Vibrational Modes in Potassium Oxalate Monohydrate

| Vibrational Mode | Frequency (cm⁻¹) | Moiety | Reference |

| O-H Stretching (Asymmetric) | 3400 | H₂O | optica.org |

| O-H Stretching (Symmetric) | 3250 | H₂O | optica.org |

| H-O-H Bending | 1615 | H₂O | optica.org |

| C=O Stretching | 1600, 1577, 1487 | C₂O₄²⁻ | optica.org |

| C-C Stretching | 902 | C₂O₄²⁻ | optica.org |

| Oxalate & Water Internal Modes | 1311, 780, 605, 522, 449, 353, 305 | C₂O₄²⁻ & H₂O | optica.org |

The water molecules in potassium oxalate monohydrate are not static but undergo restricted rotational motions known as librations. These librational modes—wagging, twisting, and rocking—are sensitive to the local environment and hydrogen bonding within the crystal lattice. optica.orgaip.org

Wagging and Rocking Modes: The wagging and rocking modes of the bonded water have been unambiguously assigned at 737 cm⁻¹ and 646 cm⁻¹, respectively. optica.org

Librational Mode Shifts: Neutron scattering studies have shown that the torsional peaks for H₂O at 500, 605, and 700 cm⁻¹ shift by a factor of approximately 1.35 upon deuteration, confirming their librational origin. aip.org

Lattice Vibrations: Far-infrared spectroscopy has identified translational lattice vibrations in the region of 250-60 cm⁻¹. oup.com Specifically, bands have been observed at 190 cm⁻¹, 115 cm⁻¹, and 92 cm⁻¹ in the hydrated form. oup.com Neutron scattering has also identified peaks at 145, 110, and 95 cm⁻¹ in the hydrate (B1144303), which are attributed to lattice modes. aip.org

The water molecule in potassium oxalate monohydrate is hydrogen-bonded to two oxygen atoms of the oxalate group. aip.org Because the lone pairs of the water oxygen are not specifically directed towards any surrounding atoms or ions, the water molecule is considered relatively loosely bound, allowing for distinct librational motions. aip.org

Lowering the temperature of the crystal can sharpen spectral features and reveal details about the crystal structure and molecular dynamics. Infrared studies of potassium oxalate monohydrate at liquid nitrogen temperature (LNT) have demonstrated several key changes: optica.org

Band Splitting: The bands at 522 cm⁻¹ and 1311 cm⁻¹ each split into two distinct bands at LNT, suggesting a change in the local symmetry or an increase in intermolecular interactions. optica.org

Enhanced Librational Modes: The librational modes of the crystalline water show a significant increase in peak intensity, become sharper, and shift by about +20 cm⁻¹. optica.org

Enhanced Symmetric Stretching: Among the internal modes of the water molecule, the symmetric stretching mode at 3250 cm⁻¹ shows a greater enhancement in intensity compared to the other water modes upon cooling. optica.org

These temperature-dependent changes provide valuable information on the potential energy landscape and the dynamics of the water molecules within the crystal.

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (D), is a powerful tool in vibrational spectroscopy. libretexts.org Due to the significant mass difference, the vibrational frequencies of modes involving the substituted atom are altered, aiding in their assignment. libretexts.orgitim-cj.ro

In potassium oxalate monohydrate, deuteration has been crucial for assigning the vibrational modes of the water of crystallization. oup.com Far-infrared studies of the deuterated analogue (d-p.o.m.) show predictable shifts in the frequencies of the water librational modes. aip.orgoup.com For instance, a band at 522 cm⁻¹ in the hydrated compound, attributed to a water librational mode, shifts to 505 cm⁻¹ in the deuterated form. oup.com Similarly, neutron scattering experiments show that torsional peaks shift by a factor of about 1.35 upon deuteration. aip.org In contrast, lattice vibration frequencies show smaller shifts. oup.com

Interactive Table: Effect of Deuteration on Far-Infrared and Neutron Scattering Peaks of Potassium Oxalate Monohydrate

| K₂C₂O₄·H₂O (p.o.m.) Frequency (cm⁻¹) | K₂C₂O₄·D₂O (d-p.o.m.) Frequency (cm⁻¹) | Assignment/Region | Reference |

| 190 | 195 | Lattice Vibration | oup.com |

| 115 | 125, 115 | Lattice Vibration | oup.com |

| 92 | 93 | Lattice Vibration | oup.com |

| 522 | 505 | Water Librational Mode | oup.com |

| 195 | 190 | H-bond Stretch | aip.org |

| 145, 110, 95 | 136, 94 | Lattice Modes | aip.org |

The introduction of impurity ions (dopants) into the crystal lattice of potassium oxalate monohydrate can induce structural changes that can be monitored using Raman spectroscopy, particularly by observing the lattice modes. ias.ac.in

Studies on vanadyl (VO²⁺) doped potassium oxalate monohydrate have shown that the dopant ions can cause intriguing changes in the Raman spectra. ias.ac.in One of the most notable observations is the alteration in the relative intensities of factor group split components of several Raman bands, including those in the lattice mode region. ias.ac.in This has been interpreted as a "locking" of adjacent C₂O₄-H₂O-C₂O₄-H₂O chains due to the vanadyl doping. ias.ac.in The reduction in the intensities of water-related bands upon doping further supports this model. ias.ac.in

Similarly, studies with ferrous (Fe²⁺) doped potassium oxalate monohydrate have also been conducted. ijrcs.org These investigations use Raman spectroscopy as a direct probe of the structural changes and bonding arrangements at a microscopic level, including the effects on lattice vibrations. ijrcs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic impurities or defects within a diamagnetic crystal lattice.

EPR studies on potassium oxalate monohydrate have often involved doping with paramagnetic ions, such as vanadyl (VO²⁺), to probe the local environment of the impurity site. iaea.orgresearchgate.netcolab.ws

In studies of vanadyl-doped potassium oxalate monohydrate single crystals, EPR results indicate that the VO²⁺ impurity occupies an interstitial site within the crystal lattice. iaea.orgresearchgate.net The angular variation of the EPR spectra allows for the determination of the spin Hamiltonian parameters (g and A tensors), which describe the interaction of the unpaired electron with the external magnetic field and the nuclear spin of the vanadium atom. iaea.orgresearchgate.net

For VO²⁺ in potassium oxalate monohydrate, the determined spin Hamiltonian parameters are:

gₓ = 2.0153 ± 0.0002

gᵧ = 1.9489 ± 0.0002

g₂ = 1.9155 ± 0.0002

Aₓ = (63 ± 2) x 10⁻⁴ cm⁻¹

Aᵧ = (92 ± 2) x 10⁻⁴ cm⁻¹

A₂ = (193 ± 2) x 10⁻⁴ cm⁻¹ iaea.orgresearchgate.net

Furthermore, in crystals grown with ammonium (B1175870) oxalate monohydrate, EPR studies have identified two distinct interstitial sites for the vanadyl ion, suggesting that the ammonium ions may act as a catalyst for the vanadyl ions to occupy these sites. colab.ws

Characterization of Radiation-Induced Radicals (e.g., CO₂⁻)

The exposure of oxalate-containing compounds to ionizing radiation can lead to the formation of radical species. A key process in this transformation is the oxidative fragmentation of the oxalate dianion (C₂O₄²⁻), which can result in the formation of the carbon dioxide radical anion (CO₂•⁻). This radical is a significant product of oxalate degradation under energetic conditions. researchgate.net

Studies involving the photolysis of Fe(III)-oxalate complexes have demonstrated that this process promotes the generation of the CO₂•⁻ radical. researchgate.net Furthermore, radiation damage studies on potassium oxalate monohydrate doped with other ions, such as vanadyl (VO²⁺), have revealed the formation of new species, indicating the transformation of the dopant ion itself upon irradiation. aip.orgaip.org These investigations into radiation-induced radicals are crucial for understanding the stability and decomposition pathways of oxalate materials in high-energy environments.

Determination of Hyperfine Tensors (e.g., ¹³C) and g-factors

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for determining the magnetic properties of paramagnetic centers, such as dopant ions or radiation-induced radicals, within a crystal. These properties are described by the g-factor and hyperfine coupling tensors (A), which provide detailed information about the electronic structure and local symmetry of the paramagnetic species.

While direct studies on ¹³C hyperfine tensors in irradiated potassium oxalate monohydrate are not extensively detailed, the principles are well-established through studies of doped crystals. For instance, extensive research has been conducted on potassium oxalate monohydrate crystals doped with the vanadyl ion (VO²⁺). researchgate.netiaea.orgresearchgate.net By analyzing the angular variation of the EPR spectra, researchers have precisely determined the principal values of the g and A tensors for the VO²⁺ center. researchgate.netiaea.org These spin Hamiltonian parameters are crucial for defining the interaction of the unpaired electron with the external magnetic field and the vanadium nucleus.

Analysis of Paramagnetic Metal Ion Centers in Doped Crystals (e.g., VO²⁺)

The doping of diamagnetic crystals like potassium oxalate monohydrate with paramagnetic metal ions serves as a powerful method to probe the local crystal structure. The vanadyl ion (VO²⁺) has been widely used as such a probe. ias.ac.in

EPR studies on single crystals of VO²⁺-doped potassium oxalate monohydrate (POM) indicate that the paramagnetic VO²⁺ impurity occupies an interstitial site within the crystal lattice. researchgate.netiaea.orgresearchgate.net The environment around the ion is described as a tetragonally compressed complex. researchgate.netresearchgate.net Raman spectroscopy studies have further suggested that the doped vanadyl ion can link adjacent C₂O₄-H₂O-C₂O₄-H₂O chains, leading to the formation of a VO(C₂O₄)₂·H₂O complex. ias.ac.in The spin Hamiltonian parameters for the VO²⁺ ion in this crystal have been determined through detailed EPR analysis. researchgate.netiaea.org

| Parameter | Value |

|---|---|

| gₓ | 2.0153 ± 0.0002 |

| gᵧ | 1.9489 ± 0.0002 |

| g₂ | 1.9155 ± 0.0002 |

| Aₓ (x 10⁻⁴ cm⁻¹) | 63 ± 2 |

| Aᵧ (x 10⁻⁴ cm⁻¹) | 92 ± 2 |

| A₂ (x 10⁻⁴ cm⁻¹) | 193 ± 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid State

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a potent, non-destructive technique for investigating the local atomic environment and dynamics in crystalline materials like potassium oxalate monohydrate.

¹⁷O NMR for Hydration Water Dynamics and Quadrupolar Coupling

Due to its quadrupolar nucleus (I=5/2), ¹⁷O is a sensitive probe of the local electric field gradient (EFG) and dynamics. Solid-state ¹⁷O NMR studies have been performed on isotopically enriched potassium oxalate monohydrate to specifically investigate the water of hydration. researchgate.netresearchgate.netepa.govscispace.com

These experiments allow for the direct measurement of the ¹⁷O quadrupolar coupling constant (Cq), the asymmetry parameter (ηQ), and the chemical shift (CS) tensor for the water molecule. researchgate.netepa.gov For potassium oxalate monohydrate, the measured Cq was found to be 6.6 MHz. researchgate.netepa.gov Such measurements provide a "fingerprint" for water coordinated to metals in a solid matrix. researchgate.netepa.gov It has been noted that computational predictions of the Cq value are often overestimated, which is likely due to the effects of librational dynamics (oscillating motions) of the water molecules within the crystal lattice that are not fully captured by the models. researchgate.netepa.govmit.edu

| Compound | Cq (MHz) | δiso (ppm) | Span (ppm) |

|---|---|---|---|

| Potassium oxalate monohydrate | 6.60 ± 0.10 | -17.0 ± 1.0 | 78 ± 4 |

| α-oxalic acid dihydrate | 6.70 ± 0.10 | -1.7 ± 1.0 | 60 ± 3 |

| Barium chlorate (B79027) monohydrate | 7.35 ± 0.10 | 19.7 ± 1.0 | 25 ± 2 |

| Lithium sulfate (B86663) monohydrate | 7.15 ± 0.10 | -5.0 ± 1.0 | 38 ± 2 |

Insights into Local Structural Environments in Oxalate Systems

High-resolution solid-state NMR, particularly ¹⁷O NMR, is an exceptionally valuable asset for probing the local structural environments of the oxalate anions themselves. researchgate.netnih.govacs.orgnih.govchemrxiv.org By determining the local environment at the atomic scale, it is possible to establish clearer structure-property relationships in numerous oxalate-containing materials. nih.govacs.orgnih.govacs.org

Advanced ssNMR techniques such as Magic Angle Spinning (MAS) and Multiple-Quantum Magic Angle Spinning (MQMAS) are employed to enhance spectral resolution by averaging anisotropic interactions. nih.gov This allows for the resolution of crystallographically inequivalent oxygen sites within the oxalate ligand. nih.govacs.orgnih.gov Furthermore, heteronuclear correlation experiments, such as ¹³C-¹⁷O D-RINEPT, can be used to definitively assign the oxygen resonances to specific atoms within the oxalate structure. nih.govacs.orgnih.gov The insights gained from these experiments, often complemented by Density Functional Theory (DFT) calculations, provide a detailed picture of the oxalate binding modes and local structure that can be difficult to obtain by other means. nih.gov

Electronic Absorption and Optical Spectroscopy

Electronic absorption spectroscopy measures the transitions between electronic energy levels in a molecule or ion upon absorption of light. This technique provides information on coordination geometry and bonding.

Studies on potassium oxalate monohydrate have been conducted on both neat and doped crystals. The optical absorption spectrum of the neat K₂C₂O₄·H₂O crystal has been investigated to characterize the electronic transitions of the oxalate anion itself. tandfonline.com These studies identified the lowest lying excited singlet (¹Aᵤ) and triplet (³Aᵤ) states of the C₂O₄²⁻ anion, with their origins at 32,567 cm⁻¹ and 31,428 cm⁻¹, respectively. tandfonline.com

More extensive studies have focused on crystals doped with VO²⁺ ions. aip.orgaip.orgresearchgate.netiaea.org The optical absorption spectrum of VO²⁺ in potassium oxalate monohydrate at room temperature shows four distinct absorption bands. researchgate.netiaea.org The first three bands are assigned to d-d transitions within the vanadium ion, while the fourth, more intense band is likely a charge transfer band. aip.orgresearchgate.netiaea.org From the positions of these bands, crystal field parameters (Dq) and tetragonal parameters (Ds and Dt) can be calculated, offering quantitative insight into the interaction between the VO²⁺ ion and the host lattice. researchgate.netiaea.org Correlating EPR and optical data allows for the evaluation of molecular orbital bonding parameters, describing the nature of the chemical bonds within the complex. researchgate.netiaea.org

| Transition | Observed Band Position (cm⁻¹) | Calculated Band Position (cm⁻¹) |

|---|---|---|

| ²B₂ → ²E | 12820 | 12815 |

| ²B₂ → ²B₁ | 15384 | 15386 |

| ²B₂ → ²A₁ | 17543 | 17540 |

| Charge Transfer | 28900 | - |

Analysis of d-d Transitions and Charge Transfer Bands in Doped Potassium Oxalate Monohydrate

When transition metal ions, such as the vanadyl ion (VO²⁺), are introduced into the potassium oxalate monohydrate host lattice, they give rise to a characteristic optical absorption spectrum. researchgate.net This spectrum is primarily defined by two types of electronic transitions: d-d transitions and charge transfer bands.

In studies of vanadyl-doped potassium oxalate monohydrate single crystals, the optical absorption spectrum recorded at room temperature (300 K) reveals a series of distinct peaks. aip.orgaip.org Four of these peaks are identified as d-d transitions, which are electronic transitions occurring between the d-orbitals of the vanadium ion that have been split by the electrostatic field of the surrounding ligands. aip.org These transitions are typically weaker in intensity compared to charge transfer bands.

Alongside the d-d transitions, a significantly more intense absorption band is observed, which is attributed to a charge transfer (CT) transition. aip.orgaip.org In the case of VO²⁺-doped potassium oxalate monohydrate, this intense peak has been recorded at approximately 28,900 cm⁻¹. aip.orgaip.org Charge transfer bands involve the movement of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based (ligand-to-metal charge transfer, LMCT).

The analysis of the absorption spectrum for vanadyl ions in potassium oxalate monohydrate indicates that the first three observed bands correspond to d-d transitions, while a fourth, higher-energy band is likely a charge transfer band. researchgate.net At cryogenic temperatures (77 K), the spectral features can become more resolved, with one of the d-d transition bands exhibiting a distinct vibronic structure, which arises from the coupling of the electronic transition with molecular vibrations. aip.orgaip.org Specifically, the band at 15,384 cm⁻¹ shows a vibronic progression with a separation of about 755 cm⁻¹. aip.orgaip.org

Table 1: Observed Optical Absorption Bands for Vanadyl (VO²⁺) Doped Potassium Oxalate Monohydrate at 300 K

| Band Position (cm⁻¹) | Assignment |

| 12,195 | d-d transition |

| 15,384 | d-d transition |

| 17,543 | d-d transition |

| ~20,000 | d-d transition |

| 28,900 | Charge Transfer |

This table is generated from data reported in studies of VO²⁺ doped potassium oxalate monohydrate. researchgate.netaip.org

Studies on ferrous sulphate (FeSO₄) doped potassium oxalate monohydrate also show significant changes in the spectroscopic properties, leading to the formation of potassium tris(oxalato)ferrate(III) (K₃[Fe(C₂O₄)₃]·3H₂O). ijrcs.org The optical absorption of such iron complexes is also characterized by both d-d transitions and charge transfer bands, with the latter typically occurring at higher energies.

Interpretation via Molecular Orbital and Crystal Field Theories

The observed d-d and charge transfer spectra in doped potassium oxalate monohydrate are interpreted using theoretical models, primarily Crystal Field Theory (CFT) and Molecular Orbital (MO) Theory. aip.orgaip.org These theories provide a framework for understanding the energy levels of the dopant ion and predicting the allowed electronic transitions.

Crystal Field Theory (CFT): CFT treats the interaction between the central metal ion and the surrounding ligands as purely electrostatic. The ligands create an electric field that removes the degeneracy of the metal's d-orbitals. For a vanadyl ion (VO²⁺) in a C₄ᵥ symmetry environment, which is common for this ion, the d-orbitals split into distinct energy levels. The energy differences between these levels correspond to the energies of the absorbed photons in d-d transitions. researchgate.netaip.org From the experimentally observed band positions, crystal field parameters such as Dq (the octahedral crystal field splitting parameter) and Ds and Dt (tetragonal distortion parameters) can be calculated. researchgate.netresearchgate.net The fact that all observed d-d transitions for VO²⁺ in potassium oxalate monohydrate are below 20,000 cm⁻¹ is in strong agreement with revised crystal field theory predictions. aip.org

Molecular Orbital (MO) Theory: While CFT is a useful model, it does not account for the covalent nature of metal-ligand bonds. MO theory provides a more complete picture by considering the formation of molecular orbitals from the atomic orbitals of both the metal and the ligands. aip.org The Ballhausen and Gray (BG) molecular orbital scheme, for instance, has been successfully applied to vanadyl complexes. aip.org This scheme includes provisions for π-bonding between the vanadium and oxygen atoms, which CFT neglects. aip.org MO theory is particularly crucial for interpreting charge transfer bands, which are described as transitions between bonding (ligand-based) and anti-bonding (metal-based) molecular orbitals. libretexts.org The theory helps to assign the observed high-energy, high-intensity band at 28,900 cm⁻¹ in VO²⁺-doped potassium oxalate monohydrate to a charge transfer origin. aip.org

By correlating the data from optical absorption with that from techniques like Electron Paramagnetic Resonance (EPR), it is possible to evaluate molecular orbital coefficients and gain a deeper understanding of the nature of the chemical bonding within the complex. researchgate.net

Table 2: Assignment of Optical Band Maxima for Vanadyl (VO²⁺) Ion based on Theoretical Models

| Transition | MO (BG) Scheme Assignment | (Revised) Crystal Field Theory Assignment |

| I | ²B₂ → ²E | ²B₂ → ²E |

| II | ²B₂ → ²B₁ | ²B₂ → ²B₁ |

| III | ²B₂ → ²A₁ | ²B₂ → ²A₁ |

| IV | Charge Transfer | Charge Transfer |

This table is based on the interpretation provided in the study of vanadium complexes in potassium oxalate monohydrate crystals. aip.org

Polarization-Dependent Optical Studies

Polarization-dependent optical absorption studies are a powerful tool for determining the symmetry and assignment of electronic transitions. In these experiments, the absorption of polarized light is measured as a function of the crystal's orientation. aip.org

For vanadyl-doped potassium oxalate monohydrate, polarization studies have been instrumental in confirming the identity of the charge transfer band. aip.orgaip.org The intensity of an electronic transition depends on the orientation of the transition dipole moment relative to the electric field vector of the incident light. By observing how the intensity of the 28,900 cm⁻¹ band changes with the polarization of light, its assignment as a charge transfer transition can be definitively established. aip.org

Furthermore, polarization studies reveal detailed information about the symmetry of the dopant ion's local environment. In the monoclinic crystal system of potassium oxalate monohydrate, experiments with light polarized parallel and perpendicular to the monoclinic b-axis show distinct spectral features. aip.org For the VO²⁺ ion, it was observed that the first two d-d transition bands appear principally when the light is polarized perpendicular to the b-axis, while the other intermediate bands appear for parallel polarization. aip.org

These studies become particularly insightful when examining the effects of radiation damage. After irradiating a VO²⁺-doped crystal, new spectral bands appear, which are attributed to the formation of a new species, VO₂. Polarization-dependent measurements were used to analyze these new bands, recording separate spectra for parallel and perpendicular polarizations of light to characterize the d-d and interband transitions of the newly formed VO₂ center. aip.orgaip.org

Thermal Decomposition Pathways and Mechanistic Studies

Dehydration Kinetics and Thermodynamics

The initial stage in the thermal decomposition of potassium oxalate (B1200264) monohydrate is the loss of its single molecule of water of hydration. This dehydration process typically occurs in a single, well-defined step. Thermogravimetric analysis (TGA) shows this mass loss event occurs at temperatures ranging from approximately 100°C to 130°C. researchgate.net The process is endothermic, as confirmed by differential thermal analysis (DTA), which shows a distinct endothermic peak corresponding to the energy required to remove the water molecule from the crystal lattice. researchgate.net

The experimentally observed mass loss during this stage aligns closely with the theoretical value for the loss of one mole of water. For K₂C₂O₄·H₂O, the theoretical mass percentage of water is approximately 9.78%. researchgate.net Studies using TGA have recorded experimental mass losses of around 9.8%, confirming the stoichiometry of the dehydration reaction. researchgate.net

Upon dehydration, the resulting anhydrous potassium oxalate can exist in different crystallographic forms. When potassium oxalate monohydrate is dehydrated at temperatures around 140°C, it forms a phase (Phase II) with an orthorhombic unit cell, which is stable up to 381°C. oup.com Above this temperature, it transforms into a tetragonal phase (Phase I). oup.com

| Parameter | Observed Value/Range | Technique |

|---|---|---|

| Dehydration Temperature Range | ~100°C - 130°C | TGA/DTA researchgate.net |

| Theoretical Mass Loss (H₂O) | 9.78% | Stoichiometric Calculation researchgate.net |

| Experimental Mass Loss | ~9.8% | TGA researchgate.net |

| Thermal Nature | Endothermic | DTA researchgate.net |

Solid-State Thermal Decomposition Mechanisms

Following dehydration, the anhydrous potassium oxalate remains stable over a significant temperature range before undergoing decomposition at much higher temperatures.

K₂C₂O₄(s) → K₂CO₃(s) + CO(g)

The theoretical mass loss for the conversion of anhydrous potassium oxalate to potassium carbonate, due to the release of carbon monoxide (CO), is 15.2%. researchgate.net Experimental TGA results show a mass loss of about 15.1% for this stage, which is in excellent agreement with the expected value. researchgate.net

Intermediate phases of anhydrous potassium oxalate have been identified through X-ray diffraction studies. oup.com Three distinct crystallographic modifications exist:

Phase II: An orthorhombic form, stable below 381°C. oup.com

Phase I: A tetragonal form, stable from 381°C up to the decomposition temperature. oup.com

Phase III: A metastable phase that can form upon cooling Phase I. oup.com

These phase transitions occur in the solid state before the chemical breakdown of the oxalate anion.

The core of the decomposition process is the breakdown of the oxalate anion (C₂O₄²⁻). This process is an example of solid-state anion breakdown. The generally accepted mechanism involves the rupture of the carbon-carbon bond within the oxalate ion, leading to the formation of a carbonate ion and carbon monoxide. The decomposition of potassium oxalate in an oxygen-free atmosphere is believed to proceed in two stages. oup.com While the primary gaseous product is carbon monoxide, the specific intermediates at the atomic level on the crystal surface are complex and not fully elucidated. The stability of the resulting potassium carbonate is high, and it remains the final solid residue up to temperatures of around 850°C. ias.ac.in

The surrounding gaseous atmosphere has a notable effect on the thermal decomposition profile of potassium oxalate. Studies have compared the decomposition in flowing air, nitrogen, and hydrogen. researchgate.netrsc.org

In Air: Decomposition of the anhydrous salt occurs in the range of 500-610°C. researchgate.net

In Hydrogen: The decomposition process is faster compared to air. The decomposition temperature in one study was noted to be 513°C in air, while in hydrogen, the reaction proceeded more rapidly. researchgate.net

In Nitrogen and Carbon Dioxide: The decomposition behavior in inert atmospheres like nitrogen is also studied to understand the intrinsic decomposition pathway without oxidative or reductive influences. rsc.org

The primary difference observed is often in the rate and onset temperature of the decomposition rather than a change in the final products, although reducing atmospheres like hydrogen can influence the stability of intermediate species.

| Atmosphere | Decomposition Temperature Range | Final Solid Product | Key Observations |

|---|---|---|---|

| Air | ~500°C - 610°C researchgate.net | Potassium Carbonate (K₂CO₃) researchgate.net | Standard decomposition profile. |

| Hydrogen (H₂) | Decomposition is faster than in air researchgate.net | Potassium Carbonate (K₂CO₃) researchgate.net | The catalytic activities of most oxide additives were diminished in H₂. researchgate.net |

| Nitrogen (N₂) | Decomposition studied rsc.org | Potassium Carbonate (K₂CO₃) rsc.org | Provides a baseline for non-reactive atmosphere. |

Comparative Thermal Stability of Oxalate Complexes

When compared to other alkali metal oxalates, potassium oxalate is more stable than lithium oxalate. researchgate.net The thermal stability of anhydrous alkali metal oxalates generally increases down the group. The decomposition of these oxalates ultimately leads to the formation of the corresponding carbonates.

The influence of the cation extends beyond the alkali metals. A general trend observed is that metals with high ionization potentials tend to form less stable oxalate complexes. researchgate.net This is because a higher ionization potential leads to stronger M-O bonds, which in turn weakens the C-C bond within the oxalate group, making it more susceptible to thermal breakdown. researchgate.net

In more complex oxalate compounds, the thermal stability is also influenced by the central metal ion. For instance, in the series of trivalent trisoxalato complexes, K₃[M(C₂O₄)₃]·3H₂O (where M = Al, Cr, Mn, Fe, Co), the thermal stability of the anhydrous complex is found to decrease as the electron affinity of the central metal ion increases. akjournals.com This is consistent with a mechanism involving electron transfer from the oxalate ligand to the central metal ion. akjournals.com The temperature of CO liberation during decomposition for these complexes decreases in the series Cr > Al > Co > Mn > Fe. akjournals.com

Specific comparisons reveal the following:

Potassium titanyl oxalate is less stable than potassium oxalate.

In a study of dioxalato complexes K₂[M(C₂O₄)₂] (where M = Be, Mn, Co, Ni, Cu, Zn), the decomposition temperature of the anhydrous complexes (except for Be) was found to decrease with an increase in the inverse of the metal ion radius (1/r). oup.com

The thermal stability of potassium oxalate formed as a decomposition product can be strongly influenced by the other metals or metal oxides present in the mixture. oup.com

Table 2: Comparative Thermal Stability of Selected Oxalate Compounds

| Compound | Decomposition Temperature/Stability Comparison | Key Influencing Factor | Reference |

| Potassium Oxalate (K₂C₂O₄) | Decomposes around 600°C. More stable than Li₂C₂O₄. | High thermal stability among simple oxalates. | researchgate.net |

| Lithium Oxalate (Li₂C₂O₄) | Less stable than K₂C₂O₄. | Cationic properties. | researchgate.net |

| K₃[M(C₂O₄)₃] (M=Al, Cr, Fe) | Decompose with the evolution of CO. Stability order: Cr > Al > Fe. | Electron affinity of the central metal ion; strength of the C-C bond in the oxalate ligand. | akjournals.com |

| K₃[M(C₂O₄)₃] (M=Mn, Co) | Decompose to yield solid Carbon (C) besides CO. Stability order: Co > Mn. | Electron affinity of the central metal ion; different decomposition mechanism. | akjournals.com |

| Potassium Titanyl Oxalate | Less stable than K₂C₂O₄. | Presence of the titanyl group. | |

| K₂[M(C₂O₄)₂] (M=Mn, Co, Ni, Cu, Zn) | Decomposition temperature decreases with increasing 1/r of the metal ion. | Ionic radius of the central metal ion. | oup.com |

Solution Chemistry, Crystallization, and Dissolution Kinetics

Metal Ion Chelation and Complexation Equilibria

Potassium oxalate (B1200264) monohydrate is a strong chelating agent, meaning its oxalate ions can bind to metal ions to form stable, soluble complexes. thinkdochemicals.com This property is central to its use in various chemical and industrial processes. agscientific.comsamaterials.com The formation of these complexes is governed by equilibrium principles, with the stability of the resulting metal-oxalate complexes being a key factor.

Formation Constants and Stability of Metal-Oxalate Complexes

The stability of metal-oxalate complexes is quantified by their formation constants (also known as stability constants), typically expressed as log K. A higher log K value indicates a more stable complex. The oxalate ion (C₂O₄²⁻) is a bidentate ligand, meaning it forms a five-membered ring by binding to a metal ion through two oxygen atoms. wikipedia.org This chelate effect contributes to the stability of the resulting complexes.

The stability of these complexes in an aqueous solution often follows the Irving-Williams series. researchgate.net Transition metals, in particular, form stable complexes with oxalate. wikipedia.org For instance, trivalent metal ions like iron(III) and chromium(III) form particularly stable tris-oxalato complexes, such as [Fe(C₂O₄)₃]³⁻ and [Cr(C₂O₄)₃]³⁻. wikipedia.orgresearchgate.net The formation constants for some common metal-oxalate complexes are presented in the table below.

| Metal Ion | log K₁ | log K₂ | log K₃ | Ionic Strength (M) | Reference |

| Ca²⁺ | 3.0 | - | - | 0 | copernicus.org |

| Mg²⁺ | 2.8 | - | - | 0 | copernicus.org |

| Mn²⁺ | 3.9 | 5.8 | - | 0.1 | copernicus.org |

| Fe²⁺ | 4.5 | - | - | 0.1 | copernicus.org |

| Fe³⁺ | 9.4 | 16.5 | 20.2 | 1.0 | copernicus.org |

| Cu²⁺ | 6.2 | 10.3 | - | 0.1 | copernicus.org |

| Zn²⁺ | 4.9 | 7.6 | - | 0.1 | copernicus.org |

| Pb²⁺ | 6.5 | - | - | 1.0 | copernicus.org |

| Cr³⁺ | 7.40 | 13.54 | 18.07 | 1.0 | researchgate.net |

Table 1: Stability constants (log K) of selected metal-oxalate complexes at 25°C.

The stepwise formation constants for metal oxalate 1:1 and 1:2 complexes often exhibit a linear relationship over a wide range of magnitudes. nagra.ch This predictability allows for the estimation of stability constants for less-studied metal-oxalate complexes. nagra.ch

Role in Analytical Separation and Purification Processes

The ability of potassium oxalate to form stable complexes with metal ions is leveraged in various analytical and purification techniques. thinkdochemicals.com In analytical chemistry, it is used as a reagent for the quantitative analysis of metals like calcium. agscientific.com The formation of insoluble metal oxalates or stable soluble complexes allows for the separation of specific metal ions from a mixture. samaterials.comapcpure.com

For example, in complexometric titrations, potassium oxalate can be used to determine the concentration of metal ions in a solution. apcpure.com By forming stable complexes, it effectively removes the metal ions from the solution, allowing for their accurate quantification. apcpure.com This principle is also applied in the purification of metals, where potassium oxalate is used to precipitate and separate metal ions, particularly in the extraction and refining of rare-earth metals and others like calcium and magnesium. apcpure.com Furthermore, its chelating properties are utilized in rust removal and metal cleaning applications, where it forms soluble complexes with the metal oxides on the surface. samaterials.comresearchgate.net

Crystal Growth Mechanisms and Kinetics

The formation of solid potassium oxalate monohydrate from a supersaturated solution is a complex process involving nucleation and crystal growth. Understanding the mechanisms and kinetics of these processes is crucial for controlling the size, shape, and purity of the resulting crystals. While much of the detailed research in this area has focused on the structurally similar calcium oxalate monohydrate, the fundamental principles are applicable to potassium oxalate monohydrate.

Molecular Step Growth Pathways on Crystal Surfaces

The growth of a crystal from solution occurs at the molecular level on its surfaces. For calcium oxalate monohydrate, and by extension potassium oxalate monohydrate, crystal growth proceeds via the addition of ions to molecular steps on the crystal face. acs.org In situ atomic force microscopy studies on calcium oxalate monohydrate have revealed two primary pathways for ion incorporation:

Direct Incorporation: Ions from the bulk solution can directly attach to the molecular steps on the crystal surface. acs.orgosti.gov

Surface Diffusion: Ions first adsorb onto the flat terrace of the crystal surface and then diffuse across the surface to be incorporated at the kinks in the molecular steps. acs.orgosti.gov

Research indicates that the surface diffusion pathway is the predominant mechanism for the growth of calcium oxalate monohydrate crystals. acs.orgosti.gov The rate-limiting step in this process is the adsorption of the ions onto the crystal surface. osti.gov

Nucleation Kinetics and Control

Nucleation is the initial formation of a stable crystalline phase from a supersaturated solution. The rate of nucleation is highly dependent on the level of supersaturation. researchgate.net A higher supersaturation leads to a faster nucleation rate. researchgate.net The time required for the first detectable crystals to form is known as the induction period. iaamonline.org Studies on potassium hydrogen oxalate hydrate (B1144303), a related compound, show that the induction period decreases with increasing temperature and supersaturation. iaamonline.org

The control of nucleation is critical in industrial crystallization processes to achieve a desired crystal size distribution. This can be influenced by various factors, including the presence of inhibitors. For instance, in the context of calcium oxalate, substances like citrate (B86180) can inhibit nucleation and aggregation. umn.edumagtech.com.cn

Influence of Solution Parameters (e.g., Supersaturation, pH) on Crystallization

The crystallization of potassium oxalate monohydrate is significantly influenced by various solution parameters, most notably supersaturation and pH.

Supersaturation: As the driving force for crystallization, the level of supersaturation directly impacts both the nucleation rate and the crystal growth rate. researchgate.net Higher supersaturation levels result in faster kinetics. researchgate.net In the case of calcium oxalate, increasing supersaturation has been shown to lead to larger particle sizes. nih.gov

pH: The pH of the solution plays a crucial role by affecting the speciation of oxalate. mdpi.com Oxalic acid is a diprotic acid, and its degree of ionization is pH-dependent. At lower pH values, the less reactive protonated forms (HC₂O₄⁻ and H₂C₂O₄) are more prevalent, which can influence the availability of the oxalate ion (C₂O₄²⁻) for crystallization. For calcium oxalate, the risk of crystallization is highest at a pH between 4.5 and 5.5. nih.gov Changes in pH can also affect the morphology and size of the resulting crystals. ugr.es

Dissolution Kinetics of Oxalate-Containing Phases

The study of the dissolution kinetics of oxalate-containing phases, such as potassium oxalate monohydrate and more extensively studied calcium oxalate hydrates, is crucial for understanding and controlling crystallization and dissolution processes in various fields, from industrial applications to geological and biological systems. The rate at which these solid phases dissolve is not static; it is dynamically influenced by a host of environmental factors.

Factors Affecting Dissolution Rates (e.g., Solution Composition, Ionic Strength, Specific Ions)

Ionic Strength: The ionic strength of the solution, dictated by the concentration of background electrolytes like sodium chloride (NaCl), can modify dissolution rates. mdpi.com An increase in ionic strength can affect the activity coefficients of the constituent ions (e.g., Ca²⁺ and C₂O₄²⁻), leading to increased solubility. mdpi.com The surface charge of oxides and hydroxides has also been reported to increase with rising ionic strength, which can enhance dissolution rates by promoting surface protonation. researchgate.net

Specific Ions: The presence of certain ions can have a pronounced effect on dissolution. For calcium oxalate phases, which are primary components of kidney stones, ions like polyphosphate and magnesium act as inhibitors, stabilizing the more soluble dihydrate form and slowing dissolution. nih.govauajournals.org Conversely, the presence of aluminum and iron ions has been shown to increase the dissolution rate of calcium oxalate monohydrate. researchgate.net In studies on gibbsite, monovalent anions such as chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and perchlorate (B79767) (ClO₄⁻) were found to decrease the dissolution rate, whereas sulfate (B86663) (SO₄²⁻) had a catalytic effect, increasing the rate. researchgate.net For calcium oxalate monohydrate solubility in urine-like solutions, citrate and magnesium ions promote solubility. researchgate.net

The following table summarizes the influence of various factors on the dissolution rates of different oxalate-containing or related phases based on research findings.

| Factor | Phase Studied | Effect on Dissolution Rate | Source |

| Solution Composition | |||

| High Oxalic Acid Conc. | Magnetite, Hematite | Accelerates dissolution | mdpi.com |

| High Nitric Acid Conc. | Neodymium Oxalate | Increases solubility | tandfonline.com |

| pH | Calcium Oxalate Monohydrate | Strong influence on kinetics | mdpi.com |

| 1 mM Oxalate (pH 4.0) | Aluminosilicate Minerals | Enhances dissolution | wordpress.com |

| Ionic Strength | |||

| Background Electrolytes (e.g., NaCl) | Calcium Oxalate Monohydrate | Increases solubility | mdpi.com |

| Increasing Ionic Strength | Oxides and Hydroxides | Enhances dissolution | researchgate.net |

| Specific Ions | |||

| Polyphosphate, Magnesium | Calcium Oxalate Dihydrate | Inhibits dissolution, stabilizes phase | nih.govauajournals.org |

| Aluminum, Iron | Calcium Oxalate Monohydrate | Increases dissolution rate | researchgate.net |

| Citrate, Magnesium | Calcium Oxalate Monohydrate | Promotes solubility | researchgate.net |

| Sulfate (SO₄²⁻) | Gibbsite | Increases dissolution rate | researchgate.net |

| Chloride (Cl⁻), Nitrate (NO₃⁻) | Gibbsite | Decreases dissolution rate | researchgate.net |

Methodological Approaches for Kinetic Analysis (e.g., Constant Composition Method, Droplet Microfluidics)

To accurately quantify the effects of these various factors, specialized experimental techniques are employed to monitor dissolution kinetics.

Constant Composition Method: A powerful technique for studying dissolution kinetics is the constant composition method . nih.govresearchgate.net This approach allows researchers to examine the dissolution rates of minerals like calcium oxalate over a wide range of undersaturation while keeping the solution composition, and thus the thermodynamic driving force, constant. nih.govresearchgate.net This is achieved by using a potentiostat and an ion-selective electrode (e.g., a calcium ion electrode) to trigger the addition of a diluent solution, which maintains constant concentrations of the lattice ions and ionic strength. nih.govresearchgate.net This method has been instrumental in demonstrating that the dissolution of calcium oxalate renal stones is a much slower, surface-controlled process compared to the diffusion-controlled dissolution of pure synthetic calcium oxalate crystals. nih.govauajournals.orgnih.gov It has also revealed that stone dissolution is strongly influenced by adsorbed inhibitors. nih.govresearchgate.net

Droplet Microfluidics: While often applied to study nucleation and crystal growth, droplet microfluidics represents a cutting-edge approach for kinetic analysis that offers high-throughput capabilities. nih.govacs.org This technology uses minute amounts of solutions, compartmentalized into droplets, to perform a large number of experiments in parallel. nih.govacs.org A droplet-based microfluidic platform has been successfully used to quantify the nucleation kinetics of calcium oxalate monohydrate as a function of supersaturation, pH, and in the presence of inhibitors like magnesium and osteopontin (B1167477). nih.gov By leveraging a solution chemistry model, this method can deconvolve the effects of various process conditions on nucleation rates. nih.gov Given its capacity for precise control over solution conditions and high-throughput data acquisition, droplet microfluidics holds significant potential for detailed dissolution kinetic studies as well.

The table below outlines these key methodological approaches for kinetic analysis.

| Methodological Approach | Description | Application Example | Source |

| Constant Composition Method | Maintains constant solution undersaturation, ionic strength, and ion concentrations via potentiometrically controlled addition of diluent. | Studying the dissolution kinetics of calcium oxalate renal stones to differentiate their behavior from synthetic crystals. | nih.govresearchgate.net |

| Droplet Microfluidics | Utilizes compartmentalized micro-liter droplets for high-throughput screening of kinetic processes under precisely controlled conditions. | Quantifying the nucleation kinetics of calcium oxalate monohydrate in the presence of various inhibitors. | nih.gov |

Synthesis and Controlled Crystal Growth Methodologies

Synthetic Pathways for Potassium Oxalate (B1200264) Monohydrate

Potassium oxalate monohydrate (K₂C₂O₄·H₂O) is a hydrated salt of oxalic acid that can be synthesized through various chemical reactions. The most common laboratory and industrial-scale synthesis involves the neutralization of oxalic acid with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate. researchgate.net

Optimized Reaction Conditions and Yield Maximization

The synthesis of potassium oxalate monohydrate is typically achieved by reacting oxalic acid with potassium hydroxide in an aqueous solution. The reaction stoichiometry requires two moles of potassium hydroxide for every one mole of oxalic acid to form dipotassium (B57713) oxalate.

A common synthetic procedure involves dissolving potassium hydroxide in a solvent like methanol, followed by the addition of oxalic acid at room temperature with continuous stirring. chemicalbook.com After several hours of reaction, the solvent is partially distilled off, and the resulting salt is filtered, washed with methanol, and dried under vacuum. chemicalbook.com

The yield of potassium oxalate can be influenced by several factors, including the purity of the reactants and the reaction conditions. In the synthesis of monoalkyl oxalates, the choice of base has been shown to affect reactivity, with potassium hydroxide exhibiting higher reactivity compared to sodium hydroxide or lithium hydroxide. nih.gov While this pertains to a different oxalate derivative, it highlights the importance of reagent selection in optimizing oxalate synthesis.

Furthermore, in the production of potassium oxalate from potassium formate, it has been observed that the presence of impurities such as oxygen or carbon monoxide in the reaction atmosphere can significantly reduce the yield. google.com Conversely, increasing the alkali content and reaction temperature can lead to a substantial increase in the yield of potassium oxalate. google.com For instance, increasing the alkali content to 10% and the temperature to approximately 400°C resulted in a yield of about 81%. google.com

Table 1: Reaction Parameters and Yields for Potassium Oxalate Synthesis

| Reactants | Solvent | Temperature | Conditions | Yield | Reference |

| Potassium Hydroxide, Oxalic Acid | Methanol | Room Temperature | 3 hours stirring, solvent distillation | Not specified | chemicalbook.com |

| Potassium Formate | Melt | 300-350°C | Nitrogen atmosphere, 3% free caustic potash | ~95% | google.com |

| Potassium Formate | Melt | 300-350°C | Nitrogen with 5% oxygen impurity | 30% | google.com |

| Potassium Formate | Melt | ~400°C | 10% alkali content | ~81% | google.com |

Control over Hydrate (B1144303) Purity and Polymorphic Form Selection

The purity of potassium oxalate monohydrate can be enhanced through recrystallization from hot water. chemicalbook.com This method leverages the compound's higher solubility in hot water compared to its anhydrous or other hydrated forms, allowing for the selective crystallization of the desired monohydrate upon cooling.

Potassium oxalate can exist in different polymorphic forms. For example, solvent-free potassium oxalate has an orthorhombic crystal structure, while cesium oxalate exhibits a monoclinic structure with a staggered oxalate anion conformation. acs.org Rubidium oxalate can exist in two polymorphic forms, one isostructural with potassium oxalate and the other with cesium oxalate. acs.org The specific polymorph obtained can be influenced by the reaction conditions. For instance, in the synthesis of a nickel acetate (B1210297) complex, the presence of potassium oxalate monohydrate in the reaction mixture led to the formation of a third polymorphic form, different from the two that crystallized concomitantly from an acetonitrile (B52724) solution. researchgate.net

The characterization of calcium oxalate hydrates, which are structurally related to potassium oxalate, has shown that different hydrated forms (monohydrate, dihydrate, and trihydrate) can be identified and monitored using techniques like Raman spectroscopy and powder X-ray diffraction (PXRD). mdpi.com This control and monitoring are crucial as the hydrate form can transform under different temperature and pH conditions. mdpi.comnih.gov

Techniques for Single Crystal Growth

High-quality single crystals are essential for various scientific studies, including X-ray diffraction for crystal structure determination. epa.govresearchgate.net The growth of single crystals is a meticulous process influenced by factors such as the purity of the material, the choice of solvent, and the temperature. epa.govresearchgate.net

Slow Evaporation Method for High-Quality Crystal Production

The slow evaporation method is a widely successful technique for growing single crystals of numerous compounds, including potassium oxalate monohydrate. epa.govresearchgate.netumass.edu This method involves dissolving the compound in a suitable solvent in which it is moderately soluble and allowing the solvent to evaporate slowly and undisturbed. umass.edu

Key considerations for successful crystal growth via slow evaporation include:

Solvent Selection: A solvent in which the compound has moderate solubility is ideal. Alternatively, a two-solvent system can be used, where the compound is soluble in one and insoluble in the other, and the more volatile solvent is the one in which the compound is soluble. umass.edu Water is a common solvent for growing a variety of inorganic and organic crystals. epa.govresearchgate.net

Container: The choice of container can impact crystal growth. Centrifuge tubes, NMR tubes, and test tubes are often preferred over larger containers like beakers. umass.edu

Controlled Evaporation Rate: The rate of evaporation can be controlled by covering the container with cotton, parafilm with small perforations, or by adjusting the flow rate of an inert gas. umass.edu

Minimizing Disturbances: The crystallization setup should be kept in a location free from mechanical vibrations and significant air currents to prevent the formation of poor-quality crystals with numerous defects. umass.edu

This technique has been successfully employed to grow single crystals of materials like potassium boro oxalate and lithium sulfate (B86663) monohydrate. banglajol.inforesearchgate.net

Strategic Doping during Crystal Growth for Modified Properties

Doping, the intentional introduction of impurities into a crystal lattice, can be used to modify the properties of the resulting crystal. This technique is employed during the crystal growth process.

For example, doping potassium boro oxalate (KBO) crystals with D-malic acid during growth by the slow evaporation method has been shown to enhance the crystals' thermal stability and resistance to laser damage. banglajol.info The incorporation of the dopant was confirmed by energy-dispersive X-ray spectrometry (EDS). banglajol.info Similarly, studies on vanadyl-doped potassium oxalate monohydrate have been conducted to investigate the effects on the crystal's spectroscopic properties. acs.org

The introduction of dopants can influence nucleation and growth kinetics. For instance, in the study of calcium oxalate monohydrate, the presence of inhibitors like magnesium ions and osteopontin (B1167477) significantly slowed down the nucleation kinetics. nih.gov

Advanced Analytical Methodologies in Research on Potassium Oxalate Monohydrate

Diffraction-Based Characterization

Diffraction techniques are fundamental in elucidating the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the patterns of scattered X-rays or neutrons, researchers can determine crystal structures, identify phases, and measure lattice parameters with high precision.

High-Resolution Single Crystal X-ray Diffraction

High-resolution single-crystal X-ray diffraction (SCXRD) is a powerful tool for determining the precise crystal structure of materials. This technique has been instrumental in studying various oxalate-containing compounds. For instance, the slow evaporation solution growth method has been employed to grow single crystals of materials like potassium hydrogen oxalate (B1200264), which are then subjected to SCXRD to confirm their crystal system and space group. researchgate.netiaamonline.org In one study, SCXRD analysis of a potassium hydrogen oxalate hydrate (B1144303) crystal confirmed its triclinic crystal system with the space group P-1. iaamonline.org

The data obtained from SCXRD includes unit cell parameters such as lattice constants (a, b, c) and interfacial angles (α, β, γ), as well as the volume of the unit cell. This detailed structural information is crucial for understanding the material's properties and for applications in fields like optoelectronics. researchgate.netiaamonline.org

| Crystal System | Space Group | Lattice Constants |

| Triclinic | P-1 | a = 6.389Å, b = 7.055Å, c = 10.6 Å, α = 93.92°, β = 101.51°, γ = 100.08° |

| Monoclinic | P2₁/n | - |

Neutron Diffraction for Light Atom Localization and Atomic Coordinate Refinement

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is particularly advantageous for localizing light atoms, such as hydrogen. nist.gov This is because neutrons scatter from atomic nuclei, and the scattering power does not depend on the atomic number in a straightforward manner as it does for X-rays. This makes neutron diffraction an indispensable tool for accurately determining the positions of hydrogen atoms, which is crucial for understanding hydrogen bonding networks.

In the case of potassium oxalate monohydrate, neutron diffraction studies have been vital in refining the crystal structure and providing precise details about atomic coordinates, bond lengths, and angles. These studies have revealed that the oxalate ion in the monohydrate is not perfectly planar. Furthermore, neutron diffraction has provided detailed information about the hydrogen bonding network involving the water molecule. researchgate.net This level of detail is essential for a complete understanding of the compound's solid-state behavior.

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Determination

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. creative-biostructure.com It is primarily used for phase identification, as each crystalline solid has a unique diffraction pattern that serves as a "fingerprint." creative-biostructure.com By comparing the experimental diffraction pattern to a database of known patterns, the phases present in a sample can be identified. creative-biostructure.com

PXRD is also used to determine the lattice parameters of a crystal. The positions of the diffraction peaks are governed by Bragg's Law, which relates the interplanar spacing (d), the wavelength of the X-rays (λ), and the diffraction angle (θ). creative-biostructure.com From the peak positions, the unit cell dimensions can be calculated. sciensage.inforomanpub.com

In the context of potassium oxalate research, PXRD has been used to confirm the crystallinity and determine the lattice parameters of grown crystals. sciensage.info For example, in studies involving doped potassium dihydrogen phosphate (B84403) (KDP) with ammonium (B1175870) oxalate monohydrate, PXRD was used to confirm the tetragonal structure and note slight changes in lattice parameters upon doping. sciensage.info The sharpness and intensity of the peaks in a PXRD pattern provide an indication of the crystallinity of the material. sciensage.info

| Radiation Source | Wavelength (Å) | 2θ Range |

| CuKα | 1.5406 | 10° to 80° |

Advanced Spectroscopic and Microscopic Probes